N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-13-3-9-21-19(11-13)24-22(27)18-12-16(6-10-20(18)30-21)25-31(28,29)17-7-4-15(5-8-17)23-14(2)26/h3-12,25H,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFHVGXRWNZZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that exhibits potential pharmacological properties. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. The compound features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N2O4S |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 921898-17-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the oxazepine ring : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of the sulfamoyl and acetamide groups : Achieved through amide coupling reactions using reagents like carbodiimides in the presence of bases.
Biological Activity
Research indicates that compounds with dibenzo[b,f][1,4]oxazepine structures exhibit various biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit bacterial growth.
- Anticancer Properties : Some analogs demonstrate cytotoxicity against cancer cell lines, indicating potential as chemotherapeutic agents.
Case Studies
- Antimicrobial Activity : A study evaluating the antibacterial properties of related compounds showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Cytotoxicity Testing : In vitro assays on cancer cell lines (e.g., HeLa and MCF7) revealed that certain derivatives exhibited significant cytotoxic effects with IC50 values in the micromolar range. The compounds were shown to induce apoptosis through mitochondrial pathways.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors by binding to active sites and blocking substrate access.
- Interference with Cell Signaling Pathways : The compound could modulate signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogues
Structural and Functional Insights
Substituent Positioning: The reference compound (CAS 922063-36-3) features a single methyl group at position 8 of the oxazepine ring. In contrast, CAS 1208525-11-4 includes dual methyl groups (positions 8 and 10), which may enhance lipophilicity and alter binding affinity . CAS 921898-09-1 demonstrates how methyl substitution at position 3 of the phenyl ring (vs. para-substitution) increases molecular weight marginally (451.5 vs.
Functional Group Modifications :
- Replacement of the acetamide group with a methanesulfonamide moiety (as in CAS 922036-92-8 ) introduces a chlorine atom on the phenyl ring, significantly altering electronic properties and molecular weight (442.9 g/mol) .
- The isopropylsulfonyl group in CAS 1208525-11-4 adds bulkiness, increasing molecular weight to 478.6 g/mol and likely influencing solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
